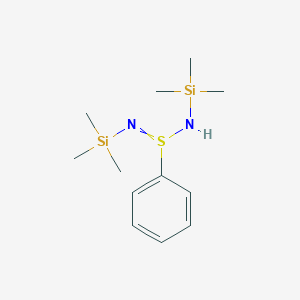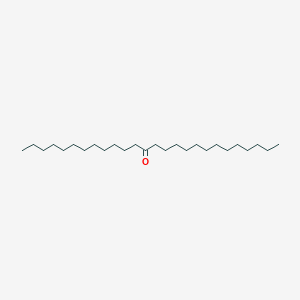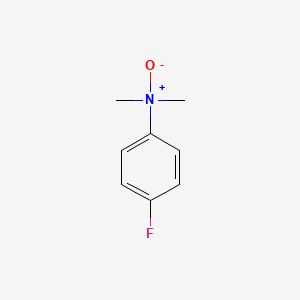
Methyl 2-(azidomethyl)-3-phenylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(azidomethyl)-3-phenylprop-2-enoate is an organic compound that features an azido group attached to a phenylprop-2-enoate moiety. This compound is of interest due to its potential applications in various fields of chemistry, biology, and materials science. The azido group is known for its high reactivity, making this compound a valuable intermediate in synthetic organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(azidomethyl)-3-phenylprop-2-enoate typically involves the reaction of methyl 3-phenylprop-2-enoate with sodium azide. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The azido group is introduced via nucleophilic substitution, where the azide ion displaces a leaving group, such as a halide, on the starting material.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. Safety measures are crucial due to the potential explosiveness of azides.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(azidomethyl)-3-phenylprop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: Reduction of the azido group can yield amines.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the azido group under mild conditions.
Major Products
The major products formed from these reactions include nitro compounds, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Methyl 2-(azidomethyl)-3-phenylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including heterocycles and polymers.
Biology: The compound is used in bioconjugation techniques, where the azido group can be selectively targeted for labeling biomolecules.
Industry: The compound is used in the production of materials with specific properties, such as adhesives and coatings.
Mécanisme D'action
The mechanism of action of Methyl 2-(azidomethyl)-3-phenylprop-2-enoate primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles. This reaction is often catalyzed by copper(I) ions and is widely used in click chemistry. The compound’s reactivity allows it to interact with various molecular targets, facilitating the formation of new chemical bonds and the modification of existing structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl azide: Similar in structure but lacks the ester moiety.
Methyl 3-azidopropanoate: Similar but with a different substitution pattern on the carbon chain.
Azidomethyl benzene: Similar but lacks the ester functionality.
Uniqueness
Methyl 2-(azidomethyl)-3-phenylprop-2-enoate is unique due to the combination of the azido group and the ester functionality, which provides a balance of reactivity and stability. This makes it a valuable intermediate for various synthetic applications, offering versatility that similar compounds may lack.
Propriétés
Numéro CAS |
124957-63-7 |
|---|---|
Formule moléculaire |
C11H11N3O2 |
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
methyl 2-(azidomethyl)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C11H11N3O2/c1-16-11(15)10(8-13-14-12)7-9-5-3-2-4-6-9/h2-7H,8H2,1H3 |
Clé InChI |
ZWGNAOMCZZYZQE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(=CC1=CC=CC=C1)CN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (1R,3S)-3-[(Z)-2-(4-fluorophenyl)oct-1-en-3-ynyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14280653.png)

![[6-(4-Chlorophenyl)pyrimidin-4-yl]methanol](/img/structure/B14280667.png)
![Benzoic acid, 4-[(trifluoroethenyl)oxy]-, methyl ester](/img/structure/B14280678.png)








methyl}benzoic acid](/img/structure/B14280733.png)
